molecular formula C22H23ClN4O2S B2936456 (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)methanone CAS No. 1105223-30-0

(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)methanone

Cat. No.: B2936456
CAS No.: 1105223-30-0
M. Wt: 442.96
InChI Key: WOZYCBAXLDHDEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a central isoxazole ring substituted with a 2-chlorophenyl group at position 3 and a methyl group at position 4. The isoxazole is linked via a methanone group to a piperazine ring, which is further substituted at position 4 with a (4-cyclopropylthiazol-2-yl)methyl moiety.

Properties

IUPAC Name

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O2S/c1-14-20(21(25-29-14)16-4-2-3-5-17(16)23)22(28)27-10-8-26(9-11-27)12-19-24-18(13-30-19)15-6-7-15/h2-5,13,15H,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOZYCBAXLDHDEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)CC4=NC(=CS4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)methanone is a novel isoxazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and pharmacological effects based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by an isoxazole ring and a piperazine moiety. The presence of the 2-chlorophenyl and cyclopropylthiazol groups contributes to its unique biological profile.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the isoxazole ring and subsequent modifications to introduce the piperazine and thiazole groups. Specific reaction conditions and reagents used in the synthesis can influence the yield and purity of the final product.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties . In vitro assays demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Bacillus subtilis8 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties . In MTT assays, it exhibited cytotoxic effects on various cancer cell lines, indicating potential as an anticancer agent. The IC50 values ranged from 10 to 30 µM depending on the cell line tested.

Cell LineIC50 (µM)
MCF-7 (breast cancer)15
HeLa (cervical cancer)20
A549 (lung cancer)25

Enzyme Inhibition

In addition to antimicrobial and anticancer activities, the compound has shown promise as an enzyme inhibitor . It has been reported to inhibit acetylcholinesterase and urease, which are crucial targets in treating neurodegenerative diseases and managing urea-related disorders.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Binding Affinity : Molecular docking studies suggest that the compound binds effectively to active sites of target enzymes, leading to inhibition.
  • Cellular Uptake : The lipophilic nature of the compound enhances its permeability across cellular membranes, facilitating its bioavailability.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted by Iqbal et al. demonstrated that derivatives of similar structural frameworks exhibited potent antibacterial activity against resistant strains, suggesting a potential therapeutic application in treating infections caused by multidrug-resistant bacteria .
  • Case Study on Anticancer Potential : Research published in Pharmaceutical Sciences evaluated several derivatives for anticancer activity, noting that modifications in substituents significantly affected cytotoxicity profiles against various cancer cell lines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Scaffolds

Compound 4 (4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole)
  • Similarities :
    • Contains a thiazole ring and halogenated aryl groups (4-chlorophenyl, 4-fluorophenyl).
    • Utilizes a piperazine-like dihydropyrazole scaffold.
  • Differences :
    • Replaces the isoxazole with a triazole-pyrazole hybrid.
    • Lacks the cyclopropylthiazole substituent, instead featuring fluorophenyl groups.
2-(4-Chlorophenyl)-4-[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methyl-1H-pyrazol-3(2H)-one
  • Similarities :
    • Dual chlorophenyl substituents.
    • Methyl groups on heterocyclic cores.
  • Differences :
    • Pyrazol-3(2H)-one core instead of isoxazole.
    • Absence of a piperazine-thiazole system.
  • Crystallography: Single-crystal X-ray data ($ R = 0.081 $) confirm planar arrangements, contrasting with the target compound’s likely non-planar cyclopropylthiazole group .

Piperazine-Based Analogues

(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone
  • Similarities: Shares the (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone-piperazine backbone.
  • Differences: Substitutes the thiazolylmethyl group with a cyclopropylsulfonyl moiety.

Pesticide Derivatives with Halogenated Aromatics

Procyazine and Cyanazine
  • Similarities :
    • Chlorophenyl and triazine/triazole systems.
  • Differences :
    • Agricultural use (herbicides) vs. unconfirmed bioactivity of the target compound.
    • Lack of isoxazole or piperazine motifs.

Key Comparative Data

Property Target Compound Compound 4 Piperazine-Sulfonyl Analogue
Core Heterocycle Isoxazole Triazole-Pyrazole Hybrid Isoxazole
Aryl Substituents 2-Chlorophenyl 4-Chlorophenyl, 4-Fluorophenyl 2-Chlorophenyl
Piperazine Substituent (4-cyclopropylthiazol-2-yl)methyl N/A Cyclopropylsulfonyl
Crystallography Not reported Triclinic $ P\overline{1} $, two molecules/asymmetric unit Not reported
Synthetic Yield Not reported High (>80%) Not reported

Research Findings and Implications

  • Halogen Effects : The 2-chlorophenyl group’s ortho-substitution likely increases steric hindrance compared to para-substituted analogues (e.g., Compound 4), affecting receptor interactions .
  • Metabolic Stability : The cyclopropyl group on the thiazole ring could improve metabolic stability by reducing oxidative degradation, a common issue with fluorophenyl groups in Compound 4 .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can purity be ensured?

  • Methodological Answer : A multi-step synthesis approach is typically employed. For example, coupling the isoxazole moiety with the piperazine-thiazole fragment via a carbonyl linkage under reflux conditions using a catalyst like DCC (dicyclohexylcarbodiimide) in anhydrous dichloromethane. Post-synthesis, purity is validated via HPLC (≥98% purity) and thin-layer chromatography (TLC) with iodine vapor visualization . Recrystallization in ethanol or acetonitrile is recommended for further purification.

Q. How should researchers characterize the compound’s structural integrity?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • ¹H-NMR to confirm proton environments (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, piperazine protons at δ 2.5–3.5 ppm).
  • LC-MS for molecular ion confirmation ([M+H]⁺ expected at m/z ~470–480).
  • FTIR to verify carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ .

Q. What in vitro models are suitable for initial biological activity screening?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) and cell viability assays (MTT or ATP-luminescence) in cancer cell lines. Molecular docking studies (AutoDock Vina, Schrödinger Suite) can predict binding affinities to targets like PI3K or EGFR, using the compound’s 3D structure optimized via DFT calculations .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer : Standardize experimental variables (e.g., cell passage number, serum concentration) and validate assays with positive controls. Use orthogonal methods (e.g., SPR for binding kinetics vs. enzymatic IC₅₀) to confirm activity. For inconsistent cytotoxicity results, employ a split-plot design with repeated measures to account for batch effects .

Q. What strategies optimize pharmacokinetic properties such as metabolic stability?

  • Methodological Answer : Conduct microsomal stability assays (human liver microsomes, CYP450 isoforms) to identify metabolic hotspots. Introduce steric hindrance (e.g., methyl groups) at labile positions or replace metabolically unstable groups (e.g., cyclopropyl with trifluoromethyl). Validate improvements via in vivo PK studies in rodent models .

Q. How can computational methods enhance target identification?

  • Methodological Answer : Perform pharmacophore mapping (MOE, Phase) to identify key interaction motifs. Combine molecular dynamics (GROMACS) with free-energy perturbation (FEP) to simulate ligand-protein binding over 100 ns trajectories. Cross-validate predictions using CRISPR-Cas9 knockout models .

Q. How to design long-term environmental impact studies for this compound?

  • Methodological Answer : Adopt a tiered approach:

  • Phase 1 : Determine abiotic degradation (hydrolysis, photolysis) under controlled conditions (OECD 111).
  • Phase 2 : Assess bioaccumulation in Daphnia magna (OECD 305) and soil microbiota diversity via 16S rRNA sequencing.
  • Phase 3 : Model ecological risks using probabilistic species sensitivity distributions (pSSDs) .

Q. What experimental approaches address polymorphism in crystallography studies?

  • Methodological Answer : Screen crystallization conditions (solvent, temperature) using high-throughput platforms (e.g., Crystal Gryphon). Resolve polymorphic forms via SC-XRD (single-crystal X-ray diffraction) and compare with PXRD patterns. Density functional theory (DFT) can predict stable polymorphs by lattice energy calculations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.